molecular formula C6H2Cl3NO4S B14401002 2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 88519-66-8

2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B14401002
CAS No.: 88519-66-8
M. Wt: 290.5 g/mol
InChI Key: YZBSBKYDONUWJV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S It is a derivative of benzene, characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration and sulfonation of 2,4-dichlorobenzene. The process begins with the nitration of 2,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2,4-dichloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can interact with biological targets, such as enzymes and receptors, by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

88519-66-8

Molecular Formula

C6H2Cl3NO4S

Molecular Weight

290.5 g/mol

IUPAC Name

2,4-dichloro-3-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(15(9,13)14)5(8)6(3)10(11)12/h1-2H

InChI Key

YZBSBKYDONUWJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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